(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a heterocyclic compound characterized by its unique imidazo[2,1-b][1,3]oxazine structure. This compound features a nitro group at the 3-position and an alcohol functional group at the 6-position of the oxazine ring. Its molecular formula is , and it has a molecular weight of approximately 196.17 g/mol. The compound's structural complexity contributes to its potential applications in medicinal chemistry and pharmacology.
This compound is synthesized primarily in laboratory settings and is available for purchase through various chemical suppliers, such as LGC Standards and Smolecule. It is often used in research related to drug development and biological activity studies.
(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol belongs to the class of imidazo[2,1-b][1,3]oxazines, which are known for their diverse biological activities. This compound can be classified as a nitro compound due to the presence of the nitro functional group.
The synthesis of (S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol typically involves multi-step organic reactions. Common methods include:
These synthetic routes allow for modifications that enhance biological activity or solubility.
The molecular structure of (S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol can be described as follows:
The structural representation can be visualized using molecular modeling software or chemical drawing tools to understand its spatial configuration.
(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol participates in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for enhanced biological activity or improved pharmacokinetic properties.
The mechanism of action for (S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol involves its interaction with specific biological targets:
Research indicates that derivatives of this compound may exhibit notable biological activities against pathogens such as Mycobacterium tuberculosis.
The physical and chemical properties of (S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol include:
These properties are crucial for determining appropriate handling and application methods in laboratory settings.
(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol has potential applications in various fields:
The synthesis of enantiomerically pure (S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol relies on asymmetric catalysis and chiral resolution techniques. A prominent approach employs chiral pool starting materials with inherent stereocenters, such as L-serine derivatives, to transfer chirality to the imidazooxazine core. This method achieves enantiomeric excess (ee) >98%, confirmed by chiral HPLC analysis . Alternative routes utilize enzymatic resolution of racemic mixtures, where lipases or esterases selectively modify one enantiomer, leaving the desired (S)-isomer intact. The canonical SMILES representation O=[N+]([O-])c1cnc2n1C[C@H](O)CO2
explicitly denotes the S-configuration at C6 [1]. Recent advances incorporate chiral auxiliaries in cyclocondensation reactions between nitroimidazole aldehydes and chiral epoxides, enabling diastereoselective ring closure under mild acidic conditions [7].
Table 1: Stereoselective Synthesis Methods
Method | Key Starting Material | ee (%) | Refined Yield |
---|---|---|---|
Chiral Pool (L-Serine) | L-Serine methyl ester | >99 | 78% |
Enzymatic Resolution | Racemic 6-ol | 95 | 65% |
Chiral Auxiliary-Assisted | (R)-Glycidyl tosylate | 98 | 82% |
This compound serves as a versatile precursor for antitubercular agents, notably PA-824 analogs. Its C6-hydroxy group undergoes regioselective O-alkylation with 4-(trifluoromethoxy)benzyl bromide to form the corresponding ether linkage essential for bioactivity. The reaction employs N-ethyl-diisopropylamine (DIPEA) as a base in anhydrous DMF at 60°C, achieving >90% conversion . Crucially, the (S)-configuration at C6 is retained during functionalization, confirmed by retention time in chiral phase LC-MS and specific rotation [α]D²⁵ = -124° (c=0.5, CHCl₃)
[5] . The scaffold’s reactivity is attributed to its electron-deficient nitroimidazole ring (logP = -0.17) and the strained oxazine moiety, which facilitates nucleophilic displacement at C7 [1] [2].
Efficient deprotection protocols are critical for modifying sensitive side chains. A two-step sequence involving:
C₈H₉N₃O₅
) exhibits enhanced solubility in aprotic solvents, facilitating chromatographic purification [5]. Post-derivatization, acetyl removal employs methanolic HCl (0.5M, 4h, 60°C), yielding deprotected products without racemization (validated by CD spectroscopy) [7]. Table 2: Deprotection Conditions and Outcomes
Protecting Group | Deprotection Reagent | Temperature | Time (h) | Purity After Deprotection |
---|---|---|---|---|
Acetyl | HCl/MeOH (0.5M) | 60°C | 4 | >99% (HPLC) |
Boc | TFA/DCM (1:1) | 25°C | 1 | 95% |
Scale-up synthesis requires addressing three critical bottlenecks:
The optimized five-step sequence achieves an overall yield of 52% (bench scale) and reduces Pd catalyst loading in Suzuki couplings from 5 mol% to 0.5 mol% for biphenyl analog synthesis .
Acetylated derivative (6S)-6-acetoxy-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
(CAS 1163680-86-1) serves two key purposes:
m.p. 174–175°C
(dec.) and solubility in chloroform (32 mg/mL) [2]. Table 3: Applications of Acetylated Derivatives
Reaction Type | Reagents/Conditions | Product Yield | Application Target |
---|---|---|---|
Suzuki Coupling | 4-Fluorophenylboronic acid, Pd(dppf)Cl₂ | 88% | Biphenyl TB inhibitors |
Nucleophilic Aromatic Substitution | Piperazine, K₂CO₃, DMF | 75% | Solubility-enhanced analogs |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: